



Enantioselective total synthesis of (-)-Hodgkinsine B

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Compound of Interest		
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An enantioselective total synthesis of the complex alkaloid (-)-Hodgkinsine B has been a significant challenge in organic chemistry due to the molecule's intricate structure, which features multiple quaternary stereocenters. This document provides detailed application notes and protocols on the successful synthesis, primarily focusing on the convergent and modular diazene-directed assembly strategy. This approach allows for the stereocontrolled union of cyclotryptamine fragments to construct the core of (-)-Hodgkinsine B.

Synthetic Strategies and Logic

The core challenge in synthesizing oligocyclotryptamine alkaloids like (-)-Hodgkinsine B is the precise and stereocontrolled formation of C3a-C3a' and C3a-C7' carbon-carbon bonds, which create sterically congested quaternary stereocenters.[1] Several strategies have been developed, with a notable approach being a convergent synthesis that assembles intact cyclotryptamine units.

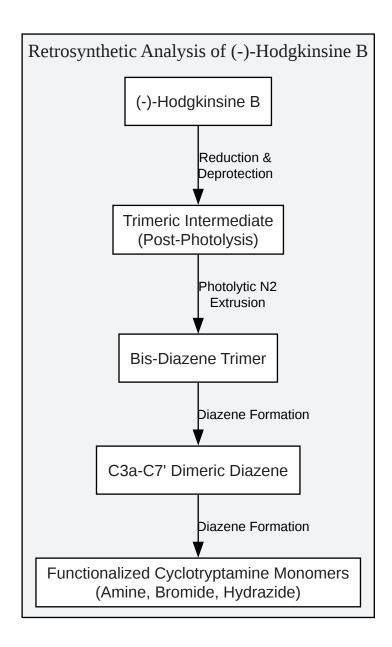
Diazene-Directed Assembly Strategy

This strategy relies on the sequential coupling of cyclotryptamine monomers. The key steps involve:

 Functionalization of Monomers: Rhodium (Rh)- and Iridium (Ir)-catalyzed C-H amination reactions are used to prepare C3a- and C7-functionalized cyclotryptamine monomers.[1][2] [3][4][5]



- Diazene Formation: A novel methodology for synthesizing aryl-alkyl diazenes is employed. This involves the silver-promoted addition of electronically attenuated hydrazine nucleophiles to C3a-bromocyclotryptamines.[1][2][3][4][5]
- Convergent Assembly: The functionalized monomers are assembled in a directed manner to form complex bis- and tris-diazene intermediates.[1][2][3][4]
- Stereoselective Bond Formation: Photoextrusion of dinitrogen from the diazene intermediates triggers the formation of the critical C-C bonds, setting the quaternary stereocenters with complete stereochemical control.[1][2][3][4]





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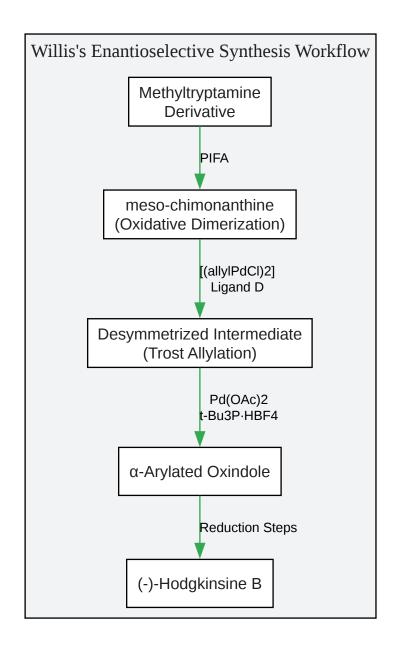
Caption: Retrosynthetic analysis of the diazene-directed assembly.

Alternative Synthetic Approaches

Other notable strategies for constructing the core structures of related alkaloids include:

- Asymmetric Intramolecular Heck Cyclization: Developed by Overman, this method
 establishes the key C3a–C7' stereocenter.[1][2] The synthesis of (-)-Hodgkinsine B via this
 route achieved 83% enantiomeric excess.[1]
- Diastereoselective α-Arylation: A synthesis by Willis sets the C3a-C7' stereocenter through a substrate-controlled α-arylation of an oxindole.[1][2][6] This approach begins with a PIFA-induced oxidative dimerization to form a meso-chimonanthine intermediate, which is then desymmetrized.[6]
- Asymmetric Arylation of Tryptamides: MacMillan's group developed a catalyst-controlled method for introducing the C3a–C7' linkages with excellent stereocontrol.[1][2]





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Caption: Key transformations in the Willis total synthesis.

Experimental Protocols

The following protocols are based on the diazene-directed assembly strategy for (-)-**Hodgkinsine B**.

Protocol 1: Synthesis of C3a-C7' Dimeric Diazene (+)-32



This protocol details the coupling of two distinct cyclotryptamine monomers to form the head-to-tail dimeric diazene, a key building block.

- Materials: C3a-bromocyclotryptamine (+)-26, C7-cyclotryptamine hydrazide (-)-31, silver(I) trifluoromethanesulfonate (AgOTf), 2,6-lutidine, anhydrous toluene.
- Procedure: a. To a solution of hydrazide (-)-31 (1.0 equiv) and bromocyclotryptamine (+)-26 (1.5 equiv) in anhydrous toluene at 0 °C, add 2,6-lutidine (3.0 equiv). b. Add AgOTf (2.0 equiv) portion-wise to the stirring mixture. c. Allow the reaction to warm to room temperature and stir for 12 hours. d. Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. e. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the residue by flash column chromatography (silica gel) to yield the dimeric diazenes (+)-32 and (-)-33 as a mixture of diastereomers.

Protocol 2: Rh-Catalyzed C-H Amination of Dimer (+)-32

This step functionalizes the C3a'-position of the dimeric diazene in preparation for coupling with a third cyclotryptamine unit.

- Materials: Dimeric diazene (+)-32, Rh₂(esp)₂, 2,6-di-tert-butyl-4-methylpyridine (DTBMP), N,N'-bis(2,6-diisopropylphenyl)sulfamide, magnesium oxide (MgO), iodobenzene diacetate (PhI(OAc)₂), anhydrous dichloromethane (DCM).
- Procedure: a. To a flask charged with Rh₂(esp)₂ (0.025 equiv), add anhydrous DCM. b. Add the sulfamide (1.5 equiv), DTBMP (0.2 equiv), and MgO (2.5 equiv). c. Add a solution of dimeric diazene (+)-32 (1.0 equiv) in DCM. d. Cool the mixture to 0 °C and add PhI(OAc)₂ (1.5 equiv). e. Stir the reaction at room temperature for 10 hours. f. Filter the reaction mixture through a pad of Celite and concentrate the filtrate. g. Purify the crude product by flash column chromatography to afford the sulfamate ester (+)-34.

Protocol 3: Final Assembly and Photolysis to Trimer (-)-37

This protocol describes the coupling of the third monomer and the subsequent photolytic extrusion of dinitrogen to form the tricyclic core.



- Materials: Sulfamate ester (+)-34, C3a-amine (+)-28, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), sodium periodate (NalO₄), methanol, water.
- Procedure (Diazene Formation): a. To a solution of sulfamate ester (+)-34 (1.0 equiv) in DMF, add K₂CO₃ (5.0 equiv) and amine (+)-28 (1.5 equiv). b. Stir the mixture at room temperature for 12 hours. c. After consumption of the starting material (monitored by TLC), add a solution of NalO₄ (3.0 equiv) in water/methanol. d. Stir for an additional 2 hours. e. Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. f. Purify by chromatography to yield the bis-diazene trimer (+)-36.
- Procedure (Photolysis): a. Dissolve the bis-diazene trimer (+)-36 in anhydrous, degassed toluene. b. Irradiate the solution with a 300 nm light source in a photochemical reactor for 19 hours. c. Monitor the reaction by TLC until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure. e. Purify the residue by flash column chromatography to yield the trimer (-)-37.

Protocol 4: Final Deprotection and Reduction to (-)-Hodgkinsine B

The final steps involve removing all protecting groups and reducing the amide functionalities to yield the natural product.

- Materials: Trimer (-)-37, Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride), anhydrous tetrahydrofuran (THF).
- Procedure: a. Dissolve trimer (-)-37 in anhydrous THF. b. Add Red-Al (65 wt % solution in toluene, excess) dropwise at room temperature. c. Heat the reaction mixture to reflux and stir for 6 hours. d. Cool the reaction to 0 °C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and water. e. Filter the resulting suspension and extract the filtrate with ethyl acetate. f. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to provide crude (-)-**Hodgkinsine B**. g. Further purification can be achieved by preparative HPLC if necessary.

Data Presentation

The efficiency and stereoselectivity of the key synthetic steps are summarized below.



Table 1: Key Reaction Yields in the Diazene-Directed

Synthesis

Step	Reactants	Product	Yield (%)	Reference
Dimerization of Monomers	(+)-26 and (-)-31	Dimeric Diazene (+)-32	45	[1]
Rh-catalyzed C- H Amination	Dimeric Diazene (+)-32	Sulfamate Ester (+)-34	58	[2]
Coupling and Oxidation to Bis- Diazene	(+)-34 and (+)-28	Bis-Diazene Trimer (+)-36	86 (2 steps)	[1]
Photolysis of Bis- Diazene	Bis-Diazene Trimer (+)-36	Trimer (-)-37	41	[1]
Global Reduction to (-)- Hodgkinsine B	Trimer (-)-37	(-)-Hodgkinsine B (3)	70 (2 steps)	[1]

Table 2: Key Reaction Yields in the Willis Synthesis

Step	Reactants	Product	Yield (%)	Stereoselec tivity (er)	Reference
Oxidative Dimerization	N- methoxycarb onyl- tryptamine	meso- chimonanthin e (C)	25	N/A	[6]
Desymmetriz ation / Boc Installation	meso- chimonanthin e (C)	Intermediate E	76	> 99.5:0.5	[6]
Intramolecula r α-Arylation	Brominated Intermediate G	Tricyclic Core H	57-77	Single Diastereomer	[6]



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